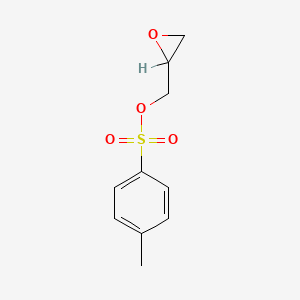

Glycidyl 4-toluenesulfonate

Description

The exact mass of the compound Oxiran-2-ylmethyl 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143322. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQXXYIGRPAZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867977 | |

| Record name | (Oxiran-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6746-81-2 | |

| Record name | Glycidyl tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6746-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCIDYL TOSYLATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT428577JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glycidyl 4-toluenesulfonate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Glycidyl 4-toluenesulfonate, also known as glycidyl tosylate, is a versatile bifunctional molecule containing both an epoxide ring and a tosylate leaving group. This unique structure makes it a valuable reagent in organic synthesis and a key building block in polymer chemistry and material science. Its applications extend into the pharmaceutical field, where it serves as an intermediate and a tool for developing novel therapeutic agents. This document provides an in-depth guide to its chemical properties, experimental protocols, and significant applications.

Core Chemical and Physical Properties

This compound is typically a white to off-white solid or a colorless liquid, depending on its purity and the ambient temperature.[1][2] Its key physical and chemical data are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6746-81-2 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₂O₄S | [1][3] |

| Molecular Weight | 228.26 g/mol (or 228.27 g/mol ) | [1][3] |

| Appearance | White to Off-White Solid or Colorless Liquid | [1][2][3] |

| Boiling Point | 95-100 °C at 0.01 Torr | [3] |

| Melting Point | 46.0 to 50.0 °C | |

| Density | ~1.310 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol. | [2][3] |

| Storage Conditions | Store at -20°C or 0-8°C under an inert atmosphere.[1][3] Moisture sensitive. |

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring and the excellent leaving group ability of the tosylate moiety. This allows it to participate in a variety of organic reactions, including displacement, addition, and ring-opening reactions.[3][4]

Key Applications:

-

Polymer Chemistry: It is widely used as a monomer and cross-linking agent in the synthesis of epoxy resins.[1] Its incorporation enhances the mechanical properties, thermal stability, adhesion, and flexibility of coatings, adhesives, and composite materials, making them suitable for demanding applications in the aerospace and automotive industries.[1]

-

Material Science: The compound is employed for surface modification, improving the adhesion and compatibility of different materials, which is particularly useful in the electronics industry for enhancing circuit board performance.[1]

-

Organic Synthesis: As a versatile reagent, it is used to introduce the glycidyl group into various molecules. It is instrumental in the development and validation of chiral HPLC methods for screening asymmetric epoxidation processes.[3][4]

-

Pharmaceuticals and Drug Development: this compound and related structures are explored for their potential as alkylating agents.[6] Alkylating agents can covalently modify biological macromolecules like proteins and DNA, a mechanism leveraged in some anticancer drugs.[6] It is also used in drug formulation, particularly in developing controlled-release systems to improve the bioavailability of active pharmaceutical ingredients.[1] Some p-toluenesulfonate compounds are considered potential genotoxic impurities that may form during drug manufacturing processes and require careful monitoring.[7]

Figure 1: Key application areas stemming from the core chemical compound.

Experimental Protocols

Detailed methodologies are crucial for the effective use and analysis of this compound.

Synthesis Protocol: Two-Phase Reaction

A common method for preparing glycidyl tosylate involves the reaction of glycidol with p-toluenesulfonyl chloride. An efficient process can be conducted using a two-phase system to improve yield and purity.[8] This method often starts with 3-chloro-1,2-propanediol, which is first converted to glycidol in situ.[8]

Materials:

-

3-chloro-1,2-propanediol

-

Inorganic base (e.g., Sodium Hydroxide)

-

p-toluenesulfonyl chloride (TsCl)

-

Tertiary amine (e.g., Triethylamine)

-

Organic solvent (e.g., Toluene)

-

Water

Procedure:

-

Glycidol Formation: 3-chloro-1,2-propanediol is treated with an inorganic base, such as sodium hydroxide, in an aqueous solution to induce cyclization and form glycidol.[8]

-

Two-Phase Reaction Setup: The resulting aqueous glycidol solution is combined with an organic solvent (e.g., toluene) to create a two-phase system.

-

Tosylation: p-toluenesulfonyl chloride, dissolved in the organic solvent, and a tertiary amine are added to the reaction mixture under controlled temperature conditions (e.g., 0-5°C).[8] The tertiary amine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: The reaction is stirred for several hours and can be monitored by techniques like Thin Layer Chromatography (TLC) or HPLC to determine completion.

-

Work-up and Isolation: Upon completion, the organic layer is separated, washed with water and/or brine, and then dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The crude product is obtained by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography to yield high-purity this compound.[8]

Figure 2: A step-by-step workflow for the synthesis of this compound.

Purification Protocol: Recrystallization

For solid glycidyl tosylate, recrystallization is an effective purification method.

Procedure:

-

Dissolve the crude material in a minimum amount of a suitable boiling solvent or solvent mixture (e.g., benzene and ether).[9]

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath or refrigerator to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Dry the purified product under vacuum.

Analytical Protocol: HPLC-UV for Quantification

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for assessing the purity of this compound and quantifying it, especially when it is present as a potential impurity in pharmaceutical substances.[7]

Instrumentation & Conditions (Example):

-

HPLC System: A system with a sensitive UV detector, such as a Diode Array Detector (DAD).[7]

-

Column: A reverse-phase column, for example, a Thermo Scientific™ Acclaim™ Polar Advantage II (150 x 2.1 mm, 2.2 µm).[7]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 15 mM ammonium acetate) and an organic solvent (e.g., methanol).[7]

-

Flow Rate: ~0.3 mL/min.[7]

-

Column Temperature: 35 °C.[7]

-

Detection Wavelength: 225 nm.[7]

-

Injection Volume: 10 µL.[7]

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.[7]

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a suitable solvent to achieve a known concentration.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Interactions

The epoxide group of this compound is an electrophilic moiety that can react with nucleophiles. In a biological context, this reactivity allows it to act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids.[6]

The proposed mechanism involves the nucleophilic attack by functional groups on proteins (e.g., thiol groups of cysteine, imidazole groups of histidine) or DNA bases, leading to the opening of the epoxide ring and the formation of a stable covalent adduct. This modification can alter the structure and function of the biomolecule, which is the basis for the cytotoxic effects observed in some anticancer alkylating agents.[6]

Figure 3: Reaction pathway of the glycidyl moiety with biological nucleophiles.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.

-

Hazards: It may be moderately irritating to the eyes and skin.[10][11] Inhalation or ingestion may be harmful.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Handle in a well-ventilated area or under a chemical fume hood.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases.[10][12] It is also sensitive to moisture.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[3][12] Recommended storage temperatures range from -20°C to 8°C.[1][3]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound CAS#: 6746-81-2 [m.chemicalbook.com]

- 4. This compound | 6746-81-2 [chemicalbook.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. US5965753A - Process for preparation of glycidyl sulfonate derivative - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. conncoll.edu [conncoll.edu]

- 11. westliberty.edu [westliberty.edu]

- 12. fishersci.com [fishersci.com]

In-Depth Technical Guide to the Spectral Data of Glycidyl 4-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Glycidyl 4-toluenesulfonate (CAS No. 6746-81-2), a key intermediate in organic synthesis and pharmaceutical development. This document presents an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.80 | d | 8.3 | 2H | Ar-H (ortho to SO₂) |

| 7.37 | d | 8.1 | 2H | Ar-H (meta to SO₂) |

| 4.35 | dd | 11.2, 3.1 | 1H | -O-CH ₂- (glycidyl) |

| 3.96 | dd | 11.2, 5.8 | 1H | -O-CH ₂- (glycidyl) |

| 3.19 | m | - | 1H | -CH - (glycidyl) |

| 2.85 | dd | 4.8, 4.2 | 1H | -CH ₂- (epoxide) |

| 2.65 | dd | 4.8, 2.7 | 1H | -CH ₂- (epoxide) |

| 2.45 | s | - | 3H | Ar-CH ₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 145.1 | Ar-C (para to CH₃) |

| 132.7 | Ar-C (ipso to SO₂) |

| 130.0 | Ar-C H (meta to SO₂) |

| 128.0 | Ar-C H (ortho to SO₂) |

| 69.8 | -O-C H₂- (glycidyl) |

| 49.3 | -C H- (glycidyl) |

| 44.6 | -C H₂- (epoxide) |

| 21.6 | Ar-C H₃ |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070-2930 | Medium | C-H stretching (aromatic and aliphatic) |

| 1597 | Medium | C=C stretching (aromatic ring) |

| 1365 | Strong | S=O asymmetric stretching (sulfonate) |

| 1176 | Strong | S=O symmetric stretching (sulfonate) |

| 1097 | Strong | S-O-C stretching |

| 910, 815 | Strong | Epoxide ring vibrations |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 228 | 5 | [M]⁺ (Molecular Ion) |

| 172 | 15 | [M - C₃H₄O]⁺ |

| 155 | 100 | [CH₃C₆H₄SO₂]⁺ (p-toluenesulfonyl cation) |

| 91 | 80 | [C₇H₇]⁺ (Tropylium cation) |

| 57 | 40 | [C₃H₅O]⁺ (Glycidyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) was used.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded with proton decoupling. A spectral width of 0-220 ppm was used, with a significantly larger number of scans compared to ¹H NMR to compensate for the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds was employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) was utilized.

-

Sample Preparation: The spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid this compound sample was placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal was collected and automatically subtracted from the sample spectrum. Multiple scans were averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Instrumentation: An electron ionization mass spectrometer (EI-MS), often coupled with a gas chromatograph (GC-MS) for sample introduction, was used.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC, which separated the compound before it entered the mass spectrometer.

-

Ionization: Electron ionization was performed at a standard energy of 70 eV. This high energy leads to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: The abundance of each ion was measured by an electron multiplier detector to generate the mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound, from sample preparation to structural elucidation.

Glycidyl 4-toluenesulfonate synthesis and purification

An in-depth technical guide to the synthesis and purification of Glycidyl 4-toluenesulfonate (Glycidyl Tosylate), a versatile intermediate in organic and polymer chemistry, is presented for researchers, scientists, and drug development professionals. This document outlines detailed synthetic methodologies, purification protocols, and critical process parameters.

Introduction

This compound, also known as glycidyl tosylate, is a significant bifunctional compound featuring both an epoxide ring and a tosylate leaving group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and specialty polymers.[1][2] The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the epoxide ring can undergo ring-opening reactions.[1] This guide details the primary synthesis routes from glycidol or 3-chloro-1,2-propanediol and provides comprehensive purification techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through two primary pathways: the direct tosylation of glycidol or a one-pot synthesis starting from 3-chloro-1,2-propanediol.

Synthetic Pathways Overview

The reaction involves the esterification of a glycidol precursor with p-toluenesulfonyl chloride (TsCl). The choice of starting material often depends on the stability and availability of glycidol, which can be unstable and prone to side reactions like dimerization.[3] The one-pot method starting from 3-chloro-1,2-propanediol circumvents the need to handle and isolate the less stable glycidol intermediate.[3][4]

Caption: Synthesis routes to this compound.

Experimental Protocols

Protocol 1: Synthesis from Glycidol

This method involves the direct reaction of commercially available glycidol with p-toluenesulfonyl chloride in the presence of a tertiary amine.[3]

-

Reaction Setup: In a reaction vessel, dissolve glycidol in a suitable organic solvent such as dichloromethane or toluene.[3]

-

Addition of Base: Add a tertiary amine (e.g., triethylamine or a pyridine derivative) to the solution.[3]

-

Tosylation: Cool the mixture, typically to a temperature between -10°C and 40°C (preferably 0-10°C).[3] Add a solution of p-toluenesulfonyl chloride in the same organic solvent dropwise while maintaining the temperature.[3]

-

Reaction Monitoring: Stir the mixture for 1-24 hours until the reaction is complete, as monitored by techniques like Thin-Layer Chromatography (TLC).[3]

-

Work-up: Proceed with the purification protocol as described below.

Protocol 2: One-Pot Synthesis from 3-Chloro-1,2-propanediol

This improved method avoids the isolation of the unstable glycidol intermediate.[3][4]

-

Cyclization: In a reaction vessel, treat 3-chloro-1,2-propanediol with an inorganic base (e.g., sodium hydroxide, potassium carbonate) in an aqueous solvent to generate glycidol in situ.[3] This step is typically performed at a temperature between 10°C and 100°C.[4]

-

Phase Transfer: Add an organic solvent (e.g., toluene) to create a two-phase system.[3]

-

Addition of Reagents: Add a tertiary amine or a pyridine derivative to the mixture.[3]

-

Tosylation: Cool the biphasic mixture to between 0°C and 40°C (preferably 0-25°C).[4] Add a solution of p-toluenesulfonyl chloride (0.8-1.2 molar equivalents to the starting diol) in the organic solvent dropwise.[3][4]

-

Reaction Completion: Stir the reaction for several hours until completion.

-

Work-up: Proceed with the purification protocol.

Data Presentation: Synthesis Parameters

| Parameter | Method 1: From Glycidol | Method 2: From 3-Chloro-1,2-propanediol |

| Starting Material | Glycidol | 3-Chloro-1,2-propanediol |

| Key Reagents | p-toluenesulfonyl chloride, Tertiary Amine | p-toluenesulfonyl chloride, Inorganic Base, Tertiary Amine |

| Solvent System | Dichloromethane or Toluene[3] | Two-phase: Water and an organic solvent[3] |

| Reaction Temperature | -10°C to 40°C (preferably 0-10°C)[3] | Cyclization: 10-100°C; Tosylation: 0-40°C[4] |

| Reaction Time | 1-24 hours[3] | Varies based on specific conditions |

| Molar Equivalents (TsCl) | 0.6-1.5 (preferably 0.8-1.2) to glycidol[3] | 0.6-1.5 (preferably 0.8-1.2) to diol[3] |

| Reported Yield | Up to 73% under optimal conditions[5] | Up to 81.5%[4] |

| Advantages | Direct, simpler for small scale | Avoids isolating unstable glycidol; suitable for large scale[3] |

| Disadvantages | Glycidol is unstable, can lead to impurities[3] | More complex reaction setup (two-phase) |

Purification of this compound

Proper purification is critical to remove unreacted starting materials, by-products, and the tertiary amine base, yielding a product with high chemical and optical purity.[1][4] The most common methods are aqueous work-up followed by recrystallization or distillation.[3]

Caption: General purification workflow for this compound.

Experimental Protocol: Purification by Recrystallization

-

Quenching/Washing: Pour the crude reaction mixture into a separating funnel. Wash the organic layer with an inorganic acid, such as dilute hydrochloric or sulfuric acid, to neutralize and remove the tertiary amine.[3]

-

Extraction: Separate the organic layer. It may be washed further with water and/or brine.

-

Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate.[4]

-

Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product, which may be a solid or an oil.[4]

-

Recrystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add an anti-solvent (e.g., hexane) to induce precipitation.[1][4] The solid product can then be filtered to yield the purified compound.[4] For instance, adding hexane to the crude residue can yield a solid product.[4]

Data Presentation: Purification and Product Characterization

| Parameter | Description |

| Purification Method | Recrystallization or Distillation[3] |

| Recrystallization Solvents | Hexane is commonly used for precipitation[4] |

| Final Purity | Chemical purity of >99% can be achieved[4] |

| Optical Purity (for chiral versions) | >99% ee has been reported[4] |

| Appearance | White to Off-White Solid[6] |

| Molecular Formula | C₁₀H₁₂O₄S[7] |

| Molecular Weight | 228.26 g/mol [7] |

| Melting Point | 46-49 °C[7] |

| Storage Temperature | 2-8°C is recommended[7] |

Safety Considerations

This compound and its precursors require careful handling.

-

Glycidyl Tosylate: This compound is classified as a potential mutagen and carcinogen.[7] It can cause skin sensitization and serious eye damage.[7]

-

Reagents: p-Toluenesulfonyl chloride is corrosive and a lachrymator. Organic solvents used are flammable. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be efficiently achieved via direct tosylation of glycidol or, more advantageously for larger scales, through a one-pot reaction from 3-chloro-1,2-propanediol. The latter method mitigates issues related to the instability of glycidol. Purification through a standard aqueous work-up followed by recrystallization is effective in producing a high-purity product. The methodologies and data presented in this guide provide a robust framework for the successful synthesis and purification of this important chemical intermediate.

References

- 1. jchemlett.com [jchemlett.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US5965753A - Process for preparation of glycidyl sulfonate derivative - Google Patents [patents.google.com]

- 4. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 6746-81-2 [m.chemicalbook.com]

- 7. (2R)-(-)-对甲苯磺酸缩水甘油酯 98% | Sigma-Aldrich [sigmaaldrich.com]

Glycidyl 4-Toluenesulfonate: A Comprehensive Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl 4-toluenesulfonate, commonly referred to as glycidyl tosylate, is a versatile bifunctional electrophile that has garnered significant attention as a key building block in organic synthesis. Its unique structure, incorporating both a reactive epoxide ring and an excellent tosylate leaving group, allows for a diverse range of chemical transformations. This dual reactivity makes it an invaluable tool for the construction of complex molecular architectures, particularly in the synthesis of chiral pharmaceutical intermediates and other high-value organic compounds. This technical guide provides an in-depth exploration of the core mechanisms governing the reactivity of glycidyl tosylate, supported by experimental data and detailed protocols to aid researchers in its effective application.

Core Reactivity and Mechanistic Principles

The reactivity of this compound is dictated by the presence of two electrophilic sites: the carbon atoms of the oxirane ring and the carbon atom bearing the tosylate group. The tosylate is an exceptional leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion, making the primary carbon to which it is attached susceptible to nucleophilic attack via an SN2 mechanism. Concurrently, the strained three-membered epoxide ring is prone to ring-opening by nucleophiles.

The chemoselectivity of a nucleophilic attack on glycidyl tosylate is a critical consideration and is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as amines and alkoxides, tend to favor the ring-opening of the epoxide, while softer nucleophiles, under certain conditions, can displace the tosylate group.

Nucleophilic Substitution at the Tosylate Group

The primary carbon bearing the tosylate group is a classic electrophilic center for SN2 reactions. This pathway involves a backside attack by a nucleophile, leading to the displacement of the tosylate anion and an inversion of stereochemistry if the carbon is a chiral center.

Epoxide Ring-Opening Reactions

The epoxide ring of glycidyl tosylate can be opened under both basic and acidic conditions. The regioselectivity of the ring-opening is a key aspect of its reactivity.

Base-Catalyzed/Nucleophilic Ring-Opening: Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide (C3). This reaction proceeds via an SN2 mechanism, resulting in a trans-diaxial opening of the ring.

Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. In this case, the nucleophile attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.

Chiral synthesis of (R)- and (S)-Glycidyl 4-toluenesulfonate

An In-depth Technical Guide to the Chiral Synthesis of (R)- and (S)-Glycidyl 4-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to enantiomerically pure (R)- and (S)-Glycidyl 4-toluenesulfonate (tosylate), crucial chiral building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The methodologies detailed herein are supported by quantitative data and experimental protocols sourced from established literature.

Introduction

(R)- and (S)-Glycidyl tosylates are versatile intermediates possessing a reactive epoxide ring and a good leaving group (tosylate), making them ideal precursors for introducing a chiral three-carbon unit. Their application in the synthesis of beta-blockers, antiviral agents, and other bioactive compounds underscores the importance of efficient and highly stereoselective synthetic methods. This document outlines two principal strategies for their preparation: synthesis from enantiopure 3-chloro-1,2-propanediol and direct tosylation of enantiopure glycidol.

Synthetic Strategies

The chiral synthesis of glycidyl tosylates predominantly relies on the availability of enantiomerically pure precursors. The two main pathways discussed are:

-

From Chiral 3-Chloro-1,2-propanediol: This method involves the cyclization of an enantiopure 3-chloro-1,2-propanediol to the corresponding glycidol, followed by an in situ tosylation. The chirality of the final product is dependent on the stereochemistry of the starting diol.

-

From Chiral Glycidol: This is a more direct approach where commercially available or synthetically prepared enantiopure glycidol is reacted with p-toluenesulfonyl chloride.

A key technology enabling access to these chiral precursors is the Jacobsen Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin, which can produce highly enantioenriched epichlorohydrin and 1,2-diols.[1][2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of (S)- and (R)-Glycidyl 4-toluenesulfonate via different methods.

Table 1: Synthesis of (S)-Glycidyl 4-toluenesulfonate

| Starting Material | Method | Reagents | Yield (%) | Chemical Purity (%) | Optical Purity (% ee) | Reference |

| (R)-3-chloro-1,2-propanediol | One-pot cyclization and tosylation | K₃PO₄, TsCl, Et₃N, DMAP | 81.5 | 99.8 | 99.5 | [3] |

| (R)-glycidol | Direct tosylation | TsCl, NaOH, N,N-dimethylaminopyridine, water, toluene | 78 | 99.9 | 99.6 | [4] |

Table 2: Synthesis of (R)-Glycidyl 4-toluenesulfonate

| Starting Material | Method | Reagents | Yield (%) | Chemical Purity (%) | Optical Purity (% ee) | Reference |

| (S)-3-chloro-1,2-propanediol | One-pot cyclization and tosylation | K₃PO₄, TsCl, Et₃N, DMAP | 82.3 | 99.8 | 99.4 | [3][5] |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic processes.

Caption: Workflow for the synthesis of (S)-Glycidyl Tosylate.

Caption: Workflow for the synthesis of (R)-Glycidyl Tosylate.

Experimental Protocols

Protocol 1: Synthesis of (S)-Glycidyl Tosylate from (R)-3-chloro-1,2-propanediol[3]

Materials:

-

(R)-3-chloro-1,2-propanediol (99.5% ee)

-

Potassium phosphate tribasic (K₃PO₄)

-

Triethylamine (Et₃N)

-

4-(dimethylamino)pyridine (DMAP)

-

p-toluenesulfonyl chloride (TsCl)

-

Methylene chloride (CH₂Cl₂)

-

5% aqueous potassium carbonate solution

-

1N aqueous hydrogen chloride solution

-

Water

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

To a solution of (R)-3-chloro-1,2-propanediol (200g, 99.5% ee) in 1.2 L of methylene chloride, add 499g of potassium phosphate tribasic.

-

Reflux the resulting solution with stirring for 3 hours.

-

Cool the solution to 0°C.

-

Add 201g of triethylamine, 4g of 4-(dimethylamino)pyridine, and tosyl chloride (added in 5 portions of 69g each).

-

Stir the mixture for an additional hour at room temperature.

-

Wash the reaction mixture successively with 2.2 L of 5% aqueous potassium carbonate solution, 2 L of 1N aqueous hydrogen chloride solution, and 1 L of water.

-

Dry the organic layer with 50g of anhydrous sodium sulfate and filter.

-

Evaporate the methylene chloride under reduced pressure to yield a crude product.

-

Add hexane to the residue to precipitate the solid product.

-

Filter the solid to give 337g of (S)-glycidyl tosylate.

Results:

-

Yield: 81.5%

-

Chemical purity: 99.8%

-

Optical purity (GC): 99.5% ee

-

Melting point: 47-49°C

Protocol 2: Synthesis of (R)-Glycidyl Tosylate from (S)-3-chloro-1,2-propanediol[3][5]

Materials:

-

(S)-3-chloro-1,2-propanediol (99.4% ee)

-

Potassium phosphate tribasic (K₃PO₄)

-

Triethylamine (Et₃N)

-

4-(dimethylamino)pyridine (DMAP)

-

p-toluenesulfonyl chloride (TsCl)

-

Methylene chloride (CH₂Cl₂)

-

5% aqueous potassium carbonate solution

-

1N aqueous hydrogen chloride solution

-

Water

-

Anhydrous sodium sulfate

-

Hexane

Procedure: The procedure is identical to Protocol 1, with the exception of using (S)-3-chloro-1,2-propanediol as the starting material.

Results:

-

Yield: 82.3%

-

Chemical purity: 99.8%

-

Optical purity: 99.4%

-

Melting point: 47-49°C

Protocol 3: Synthesis of (S)-Glycidyl Tosylate from (R)-Glycidol[4]

Materials:

-

(R)-glycidol (99.4% ee)

-

p-toluenesulfonyl chloride (TsCl)

-

N,N-dimethylaminopyridine (DMAP)

-

24% aqueous sodium hydroxide solution

-

Toluene

-

Water

Procedure:

-

To a solution of 6.7 g of (R)-glycidol (0.09 mol, 99.4% ee) in 50 ml of water, add 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) and 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene.

-

Add 18.1 g of 24% aqueous sodium hydroxide solution.

-

The subsequent work-up and purification steps (not detailed in the source) would typically involve separation of the organic layer, washing, drying, and recrystallization to obtain the final product.

Results:

-

Yield: 78%

-

Chemical purity: 99.9%

-

Optical purity: 99.6% ee

Conclusion

The synthesis of enantiomerically pure (R)- and (S)-glycidyl 4-toluenesulfonate can be achieved with high yields and excellent optical purity through well-established methods. The choice of synthetic route often depends on the availability and cost of the chiral starting material. The one-pot cyclization and tosylation of enantiopure 3-chloro-1,2-propanediols offer an efficient process with high yields and purities.[3][5] Similarly, the direct tosylation of enantiopure glycidol provides a straightforward alternative with comparable results.[4] These methods provide reliable access to these valuable chiral synthons for applications in pharmaceutical and fine chemical industries.

References

- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 2. youtube.com [youtube.com]

- 3. US7459572B2 - Process for the preparation of glycidyl derivatives - Google Patents [patents.google.com]

- 4. US5965753A - Process for preparation of glycidyl sulfonate derivative - Google Patents [patents.google.com]

- 5. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to Glycidyl 4-toluenesulfonate (CAS: 6746-81-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycidyl 4-toluenesulfonate (also known as glycidyl tosylate), a versatile bifunctional compound with significant applications in polymer chemistry and pharmaceutical sciences. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role as an epoxy resin modifier and in the development of controlled-release drug delivery systems.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1][2] Its chemical structure features a reactive epoxy ring and a good leaving group, the tosylate anion, making it a valuable intermediate in a variety of chemical reactions.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6746-81-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₂O₄S | [1][2][6] |

| Molecular Weight | 228.26 g/mol | [1][2][6] |

| Appearance | White to off-white solid | [1][2] |

| Boiling Point | 95-100 °C at 0.01 Torr | [1] |

| Density (predicted) | 1.310 ± 0.06 g/cm³ | [1] |

| Solubility | Chloroform (sparingly), Methanol (slightly) | [1] |

| Storage Temperature | -20°C, under inert atmosphere | [1] |

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process, starting from 3-chloro-1,2-propanediol. The first step involves the formation of a glycidol intermediate, which is then reacted with p-toluenesulfonyl chloride to yield the final product.

Experimental Protocol: Synthesis from 3-chloro-1,2-propanediol

This protocol is a generalized procedure based on methodologies described in the patent literature.

Step 1: Synthesis of Glycidol Intermediate

-

To a solution of 3-chloro-1,2-propanediol in a suitable solvent (e.g., water or methylene chloride), add a base such as sodium hydroxide or potassium phosphate tribasic.

-

The reaction mixture is stirred, and in some procedures, refluxed for a period of 1 to 3 hours to facilitate the cyclization to glycidol.

-

The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Step 2: Tosylation of Glycidol

-

The reaction mixture containing the glycidol intermediate is cooled to a temperature between 0-5°C.

-

A solution of p-toluenesulfonyl chloride in an appropriate organic solvent (e.g., toluene) is added dropwise to the cooled mixture.

-

A tertiary amine, such as triethylamine, is added to act as a base and scavenger for the HCl byproduct. In some methods, a catalyst like 4-dimethylaminopyridine (DMAP) is also used.

-

The reaction is stirred at a low temperature (0-10°C) for several hours until completion.

-

Upon completion, the reaction mixture is worked up by washing with an acidic solution (e.g., dilute HCl) to remove excess amine, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Spectroscopic Data

Applications

This compound's unique bifunctional nature makes it a valuable reagent in several fields.

Polymer Chemistry: Epoxy Resin Modification

In polymer chemistry, this compound serves as a reactive diluent and cross-linking agent in epoxy resin formulations.[2] Its epoxy group can participate in the polymerization with curing agents, while the tosylate group can be used for further functionalization of the polymer backbone.

General Experimental Protocol for Epoxy Resin Formulation

-

The base epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA) is preheated to reduce its viscosity.

-

This compound is added to the base resin at a predetermined weight percentage and mixed until a homogeneous mixture is obtained.

-

The curing agent (e.g., an amine or anhydride) is then added to the mixture and thoroughly blended.

-

The formulation is degassed under vacuum to remove any entrapped air bubbles.

-

The resin mixture is then poured into a mold and cured according to a specific temperature and time profile, which will depend on the chosen curing agent.

-

The resulting thermoset polymer can be characterized for its mechanical and thermal properties.

Pharmaceutical Sciences: Controlled-Release Systems

This compound is utilized in the pharmaceutical industry for the synthesis of polymers used in controlled-release drug delivery systems.[2] The reactive nature of the epoxy and tosylate groups allows for the covalent attachment of drug molecules or for the formation of cross-linked polymer matrices that can encapsulate therapeutic agents.

Conceptual Experimental Protocol for Microcapsule Preparation

-

A polymer with nucleophilic functional groups (e.g., hydroxyl or amine groups) is dissolved in an appropriate solvent.

-

This compound is added to the polymer solution to act as a cross-linking agent. The reaction between the polymer's nucleophilic groups and the epoxy ring of the tosylate leads to the formation of a polymer network.

-

The drug to be encapsulated is dissolved or dispersed in this polymer solution.

-

This organic phase is then emulsified in an aqueous phase containing a surfactant to form droplets of the desired size.

-

The solvent is removed from the droplets, typically by evaporation, leading to the formation of solid microcapsules.

-

The microcapsules are then collected, washed, and dried. The drug release profile from these microcapsules can be studied in vitro.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly versatile chemical intermediate with significant potential in both materials science and pharmaceutical development. Its dual reactivity allows for its use as a cross-linker and functional monomer in polymer synthesis, and as a key component in the design of sophisticated drug delivery systems. Further research into its applications is likely to uncover new and innovative uses for this valuable compound.

References

Physical properties of Glycidyl 4-toluenesulfonate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl 4-toluenesulfonate, also known as glycidyl tosylate, is a vital chiral building block in organic synthesis. Its unique bifunctional nature, containing both a reactive epoxide ring and a good leaving group (tosylate), makes it an indispensable intermediate in the preparation of a wide array of pharmaceuticals and other complex organic molecules. This guide provides an in-depth overview of the key physical properties of this compound, with a focus on its melting and boiling points, alongside the experimental methodology for their determination.

Core Physical Properties

The physical state of this compound is typically a white to off-white crystalline solid at room temperature. The quantitative physical properties are summarized in the table below.

| Physical Property | Value | Notes |

| Melting Point | 46-50 °C | For enantiomerically pure forms, such as (2S)-(+)-Glycidyl p-toluenesulfonate.[1] |

| Boiling Point | 95-100 °C at 0.01 Torr | Due to the potential for decomposition at higher temperatures, the boiling point is determined under reduced pressure.[2] |

| ~340.07 °C | An estimated value at standard pressure.[3] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid such as this compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The standard method for determining the melting point is the capillary tube method.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.

Application in Synthesis: A Workflow for Chiral β-Blocker Preparation

This compound is a cornerstone in the asymmetric synthesis of many pharmaceutical compounds, most notably β-adrenergic blockers (beta-blockers). The following diagram illustrates a generalized synthetic pathway for the preparation of a chiral β-blocker, such as (S)-Propranolol, utilizing (S)-Glycidyl 4-toluenesulfonate. This workflow highlights the strategic importance of the epoxide ring-opening reaction, a key step facilitated by the tosylate leaving group.

Caption: Synthetic pathway for (S)-Propranolol.

References

Navigating the Reactivity of Glycidyl 4-Toluenesulfonate: An In-depth Technical Guide on Reaction Kinetics and Thermodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl 4-toluenesulfonate, a key bifunctional molecule, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Its unique structure, combining a reactive epoxide ring and an excellent tosylate leaving group, allows for a variety of nucleophilic substitution and ring-opening reactions. Understanding the kinetics and thermodynamics of these reactions is paramount for controlling reaction pathways, optimizing yields, and designing efficient synthetic routes.

This technical guide provides a comprehensive overview of the reaction kinetics and thermodynamics of this compound. While specific, comprehensive quantitative data for this compound is not extensively available in publicly accessible literature, this guide compiles available qualitative information, presents data from analogous systems to provide a predictive framework, details relevant experimental protocols, and visualizes key concepts through signaling pathways and experimental workflows.

Reaction Mechanisms of this compound

The reactivity of this compound is dominated by two primary sites for nucleophilic attack: the epoxide ring carbons and the carbon bearing the tosylate group. The reaction pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

The primary mechanism for the substitution of the tosylate group is the bimolecular nucleophilic substitution (S_N2) reaction. This reaction involves a backside attack by the nucleophile, leading to an inversion of the stereochemistry at the carbon center. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.

Nucleophilic attack can also lead to the opening of the epoxide ring, which can proceed via either an S_N1 or S_N2 mechanism depending on the reaction conditions. In basic or neutral conditions, the S_N2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon of the epoxide. Under acidic conditions, the reaction can have more S_N1 character, with the epoxide oxygen being protonated first, followed by nucleophilic attack at the more substituted carbon.

Factors Influencing Reaction Kinetics and Thermodynamics

Several factors critically influence the rate and thermodynamic feasibility of reactions involving this compound:

-

Nucleophile Strength and Concentration: Stronger nucleophiles will generally lead to faster S_N2 reactions. The concentration of the nucleophile also directly impacts the reaction rate in a second-order kinetic model.

-

Solvent Polarity: Polar aprotic solvents are generally preferred for S_N2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophilic anion, thus increasing its reactivity.

-

Temperature: Increasing the reaction temperature typically increases the reaction rate, as described by the Arrhenius equation. However, it can also influence the selectivity between substitution and elimination reactions, with higher temperatures often favoring elimination.

-

Steric Hindrance: The accessibility of the electrophilic carbon centers plays a significant role. The primary carbon bearing the tosylate is relatively unhindered, favoring S_N2 reactions. Within the epoxide ring, nucleophilic attack is generally favored at the terminal, less substituted carbon.

Quantitative Data from Analogous Systems

As previously mentioned, specific kinetic and thermodynamic data for this compound are scarce. However, data from similar systems can provide valuable insights.

Table 1: Kinetic Data for the Solvolysis of a Secondary Tosylate

| Substrate | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |

| 2-Octyl tosylate | 50% aqueous TFE | 30 | ~1 x 10⁻⁵ |

This data is for a secondary tosylate and serves as an anological reference for the solvolysis of a tosylate leaving group.

Table 2: Thermodynamic Data for the Reaction of a Glycidyl Ether with an Amine

| Reactants | Activation Energy (Ea, kJ/mol) |

| Benzyl glycidyl ether + Polyether amine (D230) | 58.7 |

This data is for a glycidyl ether and provides an estimate for the energy barrier of the epoxide ring-opening reaction by an amine.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative methodologies for the synthesis and reaction of sulfonate esters.

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

This protocol describes the conversion of a primary alcohol to a tosylate, a reaction analogous to the synthesis of this compound from glycidol.

Materials:

-

Primary Alcohol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.1-1.5 eq)

-

Pyridine or Triethylamine (as solvent and base)

-

Dichloromethane (DCM) for extraction

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the primary alcohol in pyridine or triethylamine at 0 °C under an inert atmosphere.

-

Slowly add p-toluenesulfonyl chloride to the solution.

-

Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with cold 1 M HCl.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude tosylate, which can be further purified by chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution of a Tosylate with Sodium Azide

This protocol outlines a typical S_N2 reaction using sodium azide as the nucleophile.

Materials:

-

Alkyl Tosylate (1.0 eq)

-

Sodium Azide (NaN₃, 1.5-2.0 eq)

-

Dimethylformamide (DMF) or Acetone (as solvent)

-

Water

-

Diethyl ether for extraction

Procedure:

-

Dissolve the alkyl tosylate in DMF or acetone.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution to yield the azide product.

Conclusion

This compound is a valuable reagent in organic synthesis due to its dual reactivity. While a comprehensive public database of its reaction kinetics and thermodynamics is not yet established, an understanding of the underlying principles of S_N2 and epoxide ring-opening reactions, combined with data from analogous systems, provides a strong foundation for its effective use in research and development. The experimental protocols provided herein offer a starting point for the synthesis and subsequent reactions of this versatile molecule. Further detailed kinetic and thermodynamic studies on this compound are warranted to fully elucidate its reactivity profile and expand its synthetic utility.

Methodological & Application

Application Notes and Protocols for Polymer Functionalization using Glycidyl 4-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl 4-toluenesulfonate (GlyTs), also known as glycidyl tosylate, is a versatile monomer for the synthesis of functional polyethers. Its unique structure, combining a reactive epoxide ring for polymerization and a tosylate group as an excellent leaving group for subsequent nucleophilic substitution, enables the creation of a diverse library of functional polymers. This document provides detailed application notes and experimental protocols for the use of GlyTs in polymer functionalization, with a particular focus on applications in drug development.

The copolymerization of GlyTs with common epoxides, such as ethylene oxide (EO) or propylene oxide (PO), via a monomer-activated anionic ring-opening polymerization (AROP) yields well-defined copolymers with pendant tosylate groups. These tosylate moieties can then be quantitatively displaced by a wide range of nucleophiles, allowing for the introduction of various functionalities along the polymer backbone. This post-polymerization modification strategy is a powerful tool for tailoring the physicochemical and biological properties of polyethers for specific applications, including drug delivery, bioconjugation, and advanced materials science.[1]

Application Notes

The ability to introduce a wide array of functional groups onto a polyether backbone opens up numerous possibilities in drug development and biomedical applications.

1. Drug Conjugation and Prodrug Strategies: The tosylate group can be readily substituted by nucleophilic functional groups on drug molecules, such as amines or hydroxyls, to form polymer-drug conjugates.[2][3][4] This approach can improve the pharmacokinetic profile of the drug by increasing its solubility and circulation half-life, and potentially reducing side effects.[2][5] The covalent linkage can be designed to be stable under physiological conditions or to be cleavable in a specific target environment (e.g., acidic tumor microenvironment or in the presence of specific enzymes), creating a prodrug delivery system.[6]

2. Targeted Drug Delivery: Polymers functionalized with targeting ligands, such as peptides, antibodies, or small molecules, can be used to direct drug-loaded nanoparticles or polymer-drug conjugates to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.[7] For example, a tosylated polyether can be functionalized with an azide group, which can then be used in a "click" reaction to attach a targeting moiety.

3. Micelle Formation for Hydrophobic Drug Encapsulation: Amphiphilic block copolymers can be synthesized by copolymerizing GlyTs with a hydrophilic monomer like ethylene oxide. Subsequent functionalization of the tosylated block with hydrophobic moieties can induce self-assembly in aqueous environments to form micelles.[8][9][10][11][12] These micelles, consisting of a hydrophobic core and a hydrophilic corona, can encapsulate poorly water-soluble drugs, improving their bioavailability and facilitating their intravenous administration.[10][12]

4. Stimuli-Responsive Systems: By introducing functional groups that respond to specific stimuli such as pH, temperature, or redox potential, "smart" drug delivery systems can be developed. For instance, the incorporation of amino groups through the substitution of the tosylate can lead to pH-responsive polymers that release their payload in the acidic environment of endosomes or tumors.

Experimental Protocols

Protocol 1: Synthesis of this compound (GlyTs)

This protocol describes the synthesis of GlyTs from glycidol and p-toluenesulfonyl chloride.

Materials:

-

Glycidol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve glycidol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine or pyridine (1.2 eq) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude GlyTs by column chromatography on silica gel or by recrystallization.

Protocol 2: Copolymerization of Glycidyl Tosylate and Ethylene Oxide

This protocol describes the synthesis of a random copolymer of GlyTs and ethylene oxide (EO) using a monomer-activated anionic ring-opening polymerization.

Materials:

-

This compound (GlyTs)

-

Ethylene Oxide (EO)

-

Initiator (e.g., potassium alkoxide, such as potassium tert-butoxide)

-

Lewis Acid (e.g., triisobutylaluminum, i-Bu₃Al)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Methanol (for termination)

Procedure:

-

All glassware should be rigorously dried and the reaction carried out under a dry, inert atmosphere.

-

In a reaction vessel, dissolve the initiator (1.0 eq) in the anhydrous solvent.

-

Add the Lewis acid (e.g., 1.5 eq relative to the initiator) to the initiator solution.[13]

-

Introduce the desired amounts of GlyTs and EO monomers into the reaction vessel. The monomer feed ratio will determine the copolymer composition.

-

Stir the reaction mixture at room temperature. The polymerization is typically fast and can be completed within a few hours.[13]

-

Monitor the monomer conversion by ¹H NMR spectroscopy if possible.

-

Terminate the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the precipitated polymer by filtration and dry under vacuum.

Protocol 3: Post-Polymerization Functionalization

The following are general protocols for the nucleophilic substitution of the tosylate groups on the P(GlyTs-co-EO) backbone.

A. Azide Functionalization

Materials:

-

P(GlyTs-co-EO) copolymer

-

Sodium azide (NaN₃)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve the P(GlyTs-co-EO) copolymer (1.0 eq of tosylate groups) in anhydrous DMF.

-

Add sodium azide (a 3-5 fold molar excess relative to the tosylate groups).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by ¹H NMR spectroscopy to confirm the disappearance of the tosylate signals.

-

Cool the reaction mixture to room temperature and precipitate the polymer in a suitable non-solvent (e.g., diethyl ether).

-

Purify the azido-functionalized polymer by dialysis against deionized water to remove excess NaN₃ and DMF.

-

Lyophilize the purified polymer to obtain a white solid.

B. Amine Functionalization

Materials:

-

P(GlyTs-co-EO) copolymer

-

Desired primary or secondary amine (e.g., propylamine, diethylamine)

-

Anhydrous solvent (e.g., DMF or THF)

Procedure:

-

Dissolve the P(GlyTs-co-EO) copolymer (1.0 eq of tosylate groups) in the anhydrous solvent.

-

Add a large excess of the amine (e.g., 10-20 fold molar excess) to the polymer solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours.

-

Monitor the reaction progress by ¹H NMR spectroscopy.

-

Remove the excess amine and solvent under reduced pressure.

-

Purify the amino-functionalized polymer by precipitation or dialysis.

C. Thiol Functionalization

Materials:

-

P(GlyTs-co-EO) copolymer

-

Desired thiol (e.g., 1-dodecanethiol)

-

A non-nucleophilic base (e.g., triethylamine or DBU)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

Dissolve the P(GlyTs-co-EO) copolymer (1.0 eq of tosylate groups) in the anhydrous solvent.

-

Add the thiol (1.5-2.0 eq relative to the tosylate groups).

-

Add the non-nucleophilic base (1.5-2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by ¹H NMR spectroscopy.

-

Purify the thiol-functionalized polymer by precipitation and washing to remove excess reagents.

Quantitative Data

The following tables summarize representative data for the copolymerization of glycidyl tosylate with propylene oxide (PO) and subsequent functionalization.

Table 1: Characterization of P(PO-co-GlyTs) Copolymers

| Copolymer Composition (PO:GlyTs) | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) |

| 93 : 7 | 4,200 | 1.15 | -55 |

| 88 : 12 | 5,100 | 1.12 | -50 |

| 82 : 18 | 6,800 | 1.18 | -44 |

| 75 : 25 | 5,500 | 1.21 | -38 |

Data adapted from relevant literature. Mn and Đ determined by SEC. Tg determined by DSC.

Table 2: Post-Polymerization Modification of P(PO₀.₈₂-co-GlyTs₀.₁₈)

| Nucleophile | Reagent | Degree of Substitution (%) |

| Azide | Sodium Azide | >99 |

| Secondary Amine | Diethylamine | >99 |

| Primary Amine | Propylamine | >99 |

| Thiol | 1-Dodecanethiol | >99 |

Degree of substitution determined by ¹H NMR spectroscopy, indicating quantitative conversion of the tosylate groups.

Conclusion

This compound is a highly valuable monomer for the synthesis of functional polyethers. The protocols and data presented here demonstrate a robust platform for creating a wide range of well-defined polymers with tailored functionalities. For researchers in drug development, this methodology provides a powerful toolkit for designing advanced drug delivery systems with improved efficacy and safety profiles. The ability to precisely control the polymer architecture and functionality opens new avenues for the development of next-generation polymer therapeutics.

References

- 1. Multi-Functional Poly(ethylene glycol) | Frey Research Group [ak-frey.chemie.uni-mainz.de]

- 2. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Covalent Polymer-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rug.nl [rug.nl]

- 11. Amphiphilic block copolymer micelles : creation of functional nanocavities and their use as nanocontainers for controlled release [dspace.mit.edu]

- 12. Synthesis of well-defined amphiphilic block copolymers having phospholipid polymer sequences as a novel biocompatible polymer micelle reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Glycidyl 4-toluenesulfonate in Epoxy Resin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl 4-toluenesulfonate (GlyTs), also known as glycidyl tosylate, is a versatile functional epoxide monomer. Due to the presence of the tosylate group, a very good leaving group, GlyTs does not readily undergo traditional nucleophilic or anionic ring-opening homopolymerization. Instead, it serves as a valuable comonomer in the synthesis of functional polyethers, a class of epoxy resins. Through a process known as monomer-activated anionic ring-opening polymerization (AROP), this compound can be copolymerized with other epoxides, such as ethylene oxide (EO) or propylene oxide (PO).

This copolymerization results in a polyether backbone with pendant tosylate groups. These tosylate moieties are highly susceptible to nucleophilic substitution, providing a powerful platform for post-polymerization modification. This allows for the introduction of a wide array of functional groups onto the epoxy resin backbone, enabling the synthesis of tailor-made polymers for specific applications, including drug delivery systems, advanced coatings, and functional biomaterials.

These application notes provide detailed protocols for the synthesis of a this compound-containing copolymer and its subsequent functionalization.

Data Presentation

Table 1: Monomer-Activated Copolymerization of this compound (GlyTs) and Ethylene Oxide (EO) - Typical Reaction Parameters

| Parameter | Value | Unit | Notes |

| Reactants | |||

| This compound (GlyTs) | 7-25 | mol % | Incorporation percentage can be varied based on desired functionality. |

| Ethylene Oxide (EO) | 75-93 | mol % | The primary comonomer forming the polyether backbone. |

| Initiator | |||

| Tetraoctylammonium bromide (NOct₄Br) | 1 | mole equivalent | Acts as the nucleophilic initiator. |

| Catalyst (Activator) | |||

| Triisobutylaluminum (i-Bu₃Al) | 1.1-1.5 | mole equivalent to initiator | Lewis acid that activates the epoxide monomers. |

| Reaction Conditions | |||

| Solvent | Toluene | - | Anhydrous conditions are crucial. |

| Temperature | -20 to 25 | °C | Reaction is typically conducted at low temperatures to control polymerization. |

| Reaction Time | 2 - 24 | hours | Monitored by in-situ NMR until monomer consumption is complete. |

| Product Characteristics | |||

| Molecular Weight (Mₙ) | 2,000 - 10,000 | g/mol | Dependent on monomer to initiator ratio. |

| Polydispersity Index (PDI) | < 1.35 | - | Indicates a controlled polymerization process. |

| GlyTs Incorporation | 7 - 25 | % | As determined by ¹H NMR spectroscopy. |

Table 2: Post-Polymerization Modification of P(EO-co-GlyTs) with a Primary Amine - Typical Reaction Parameters

| Parameter | Value | Unit | Notes |

| Reactants | |||

| P(EO-co-GlyTs) Copolymer | 1 | mole equivalent (based on tosyl groups) | The functional epoxy resin precursor. |

| Primary Amine (e.g., Benzylamine) | 2 - 5 | mole equivalent to tosyl groups | Excess nucleophile ensures complete conversion. |

| Reaction Conditions | |||

| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | - | Should be a good solvent for both the polymer and the nucleophile. |

| Temperature | 25 - 60 | °C | Mild heating can accelerate the reaction. |

| Reaction Time | 12 - 48 | hours | Monitored by ¹H NMR for disappearance of tosylate signals. |

| Product Characteristics | |||

| Functionalization Conversion | > 95 | % | High conversion is typically achieved due to the good leaving group nature of the tosylate. |

| Product Structure | Amine-functionalized polyether | - | Confirmed by spectroscopic methods (NMR, FTIR). |

Experimental Protocols

Synthesis of Poly(ethylene oxide-co-glycidyl 4-toluenesulfonate) [P(EO-co-GlyTs)] via Monomer-Activated Anionic Ring-Opening Polymerization

This protocol describes the synthesis of a random copolymer of ethylene oxide and this compound. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.

Materials:

-

This compound (GlyTs)

-

Ethylene oxide (EO)

-

Tetraoctylammonium bromide (NOct₄Br)

-

Triisobutylaluminum (i-Bu₃Al) (as a 1.0 M solution in hexanes)

-

Anhydrous Toluene

-

Methanol (for termination)

-

Dialysis tubing (MWCO appropriate for the target polymer molecular weight)

Procedure:

-

Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

-

Reagent Preparation:

-

Anhydrous toluene is added to the flask via cannula.

-

A stock solution of the initiator, tetraoctylammonium bromide, in anhydrous toluene is prepared.

-

This compound is dissolved in anhydrous toluene.

-

Ethylene oxide is condensed into a cooled, graduated cylinder and then dissolved in a known volume of cold, anhydrous toluene to create a stock solution of known concentration.

-

-

Initiation: The desired amount of the tetraoctylammonium bromide solution is added to the reaction flask.

-

Catalyst Addition: The triisobutylaluminum solution is added dropwise to the stirred initiator solution at room temperature. The mixture is stirred for 15 minutes to allow for the formation of the "ate"-complex.

-

Monomer Addition: The this compound solution and the ethylene oxide solution are added sequentially to the reaction flask. The reaction mixture is then cooled to the desired polymerization temperature (e.g., 0 °C).

-

Polymerization: The reaction is monitored in-situ via ¹H NMR spectroscopy to follow the consumption of the monomers. The polymerization is allowed to proceed until the desired conversion is reached.

-

Termination: The polymerization is terminated by the addition of a small amount of methanol.

-

Purification: The polymer is precipitated in a large excess of cold diethyl ether or hexane. The precipitate is collected and redissolved in a minimal amount of a suitable solvent (e.g., dichloromethane). The polymer is further purified by dialysis against an appropriate solvent to remove unreacted monomers and catalyst residues. The purified polymer is then isolated by removal of the solvent under reduced pressure.

-

Characterization: The resulting copolymer is characterized by ¹H NMR spectroscopy to determine the incorporation of GlyTs and by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ) and polydispersity index (PDI).

Post-Polymerization Modification: Functionalization of P(EO-co-GlyTs) with a Primary Amine

This protocol describes the nucleophilic substitution of the pendant tosylate groups on the P(EO-co-GlyTs) copolymer with a primary amine to introduce new functionality.

Materials:

-

P(EO-co-GlyTs) copolymer

-

Primary amine (e.g., benzylamine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether or hexane (for precipitation)

-

Dialysis tubing

Procedure:

-

Dissolution: The P(EO-co-GlyTs) copolymer is dissolved in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere.

-

Nucleophile Addition: A stoichiometric excess of the primary amine (typically 2-5 equivalents per tosylate group) is added to the polymer solution.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the substitution. The progress of the reaction is monitored by ¹H NMR by observing the disappearance of the characteristic signals of the tosyl group protons.

-

Purification: Once the reaction is complete, the functionalized polymer is precipitated in a large excess of a non-solvent like diethyl ether or hexane. The precipitate is collected and redissolved. Further purification is carried out by dialysis to remove excess amine and the tosylate salt byproduct.

-

Isolation and Characterization: The purified amine-functionalized polyether is isolated by solvent removal under reduced pressure. The structure of the final product is confirmed by ¹H NMR and FTIR spectroscopy.

Mandatory Visualizations

Caption: Workflow for the synthesis and functionalization of this compound-based epoxy resins.

Caption: Simplified mechanism of monomer-activated anionic ring-opening polymerization.

Application Notes and Protocols for Glycidyl 4-toluenesulfonate in Pharmaceutical Drug Delivery

For Researchers, Scientists, and Drug Development Professionals